molecular formula C12H18Cl2OSi B8266579 Tert-butyl(2,4-dichlorophenoxy)dimethylsilane

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane

Cat. No. B8266579
M. Wt: 277.26 g/mol
InChI Key: JYWHLWFKXXRKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07713979B2

Procedure details

Dissolve 2,4-dichloro-phenol (30 g, 184 mmol) and cool to 0° C. Add imidazole (28 g, 405 mmol) followed by t-butyldimethylsilyl chloride (31 g, 202 mmol). Warm reaction mixture to room temperature, and stir for 20 minutes. Pour reaction mixture into water and extract with ether. Separate layers and wash organics with water, 2× brine, dry over sodium sulfate, filter and concentrate to yield 48.4 g (95%) of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].N1C=CN=C1.[Si:15](Cl)([C:18]([CH3:21])([CH3:20])[CH3:19])([CH3:17])[CH3:16]>O>[C:18]([Si:15]([O:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1])([CH3:17])[CH3:16])([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
31 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm
CUSTOM
Type
CUSTOM
Details
reaction mixture to room temperature
ADDITION
Type
ADDITION
Details
Pour
EXTRACTION
Type
EXTRACTION
Details
extract with ether
WASH
Type
WASH
Details
Separate layers and wash organics with water, 2× brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 48.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.